molecular formula C18H23N3NaO8S3 B014161 Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt CAS No. 169751-10-4

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

Cat. No.: B014161
CAS No.: 169751-10-4
M. Wt: 528.6 g/mol
InChI Key: ZZTOPDHBQAKRAG-UHFFFAOYSA-N
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Description

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is a bifunctional crosslinker widely used in biochemical and molecular biology research. This compound is particularly valued for its ability to form stable amide bonds with primary amines and its cleavable disulfide linkage, which can be reduced to release the linked molecules.

Mechanism of Action

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt

, also known as Sulfo-SPDP-C6-NHS (sodium) , is a heterobifunctional, thiol-cleavable, and membrane impermeable crosslinker . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is known for its ability to form cleavable (reducible) disulfide bonds with cysteine sulfhydryls . It reacts with primary amines and after mild reduction of the dithiol, it can react to form a disulfide with other thiols . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, particularly those containing lysine residues and sulfhydryl groups .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. By forming stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls, it can influence a variety of cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins or enzymes it interacts with.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of stable amide bonds with lysine residues and reversible disulfide bonds with sulfhydryls . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, protein conformation, and gene expression depending on the specific biomolecules it interacts with.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions. It is known that the disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 . This property could potentially influence the stability and long-term effects of the compound in in vitro or in vivo studies.

Metabolic Pathways

Given its reactivity with lysine residues and sulfhydryl groups, it could potentially interact with a variety of enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is not membrane permeable, which allows for cell surface labeling . The transport and distribution of this compound within cells and tissues would depend on the specific transporters or binding proteins it interacts with.

Subcellular Localization

The subcellular localization of this compound would depend on the specific biomolecules it interacts with. Given that it is not membrane permeable, it is likely to be localized to the cell surface or extracellular space .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt typically involves the following steps:

    Activation of Hexanoic Acid: Hexanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.

    Coupling with 3-(2-Pyridyldithio)propionic Acid: The NHS ester is then reacted with 3-(2-pyridyldithio)propionic acid to form the intermediate product.

    Sulfonation: The intermediate is sulfonated to increase its solubility in aqueous solutions, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.

    Reduction Reactions: The disulfide bond in the compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the linked molecules.

Common Reagents and Conditions

    NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9, using primary amines as nucleophiles.

    Disulfide Reduction: Conducted in the presence of reducing agents such as DTT or TCEP, often in phosphate-buffered saline (PBS) at pH 7.4.

Major Products Formed

    Amide Bonds: Formed between the NHS ester and primary amines.

    Free Thiols: Generated upon reduction of the disulfide bond.

Scientific Research Applications

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is extensively used in various fields:

    Chemistry: Utilized in the synthesis of complex molecules and in the study of reaction mechanisms.

    Biology: Employed in protein crosslinking, labeling, and modification studies.

    Medicine: Used in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.

    Industry: Applied in the production of biosensors and diagnostic assays.

Comparison with Similar Compounds

Similar Compounds

    Sulfo-SMCC: Another bifunctional crosslinker with a similar NHS ester and a maleimide group instead of a disulfide linkage.

    Sulfo-LC-SPDP: Contains a longer spacer arm but similar functional groups.

Uniqueness

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is unique due to its cleavable disulfide bond, which allows for reversible conjugation. This feature is particularly useful in applications where temporary linkage is desired, such as in the study of protein-protein interactions and in the development of controlled release systems.

This compound’s versatility and unique properties make it an invaluable tool in scientific research and industrial applications.

Properties

CAS No.

169751-10-4

Molecular Formula

C18H23N3NaO8S3

Molecular Weight

528.6 g/mol

IUPAC Name

sodium;2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate

InChI

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28);

InChI Key

ZZTOPDHBQAKRAG-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na]

Pictograms

Irritant

Synonyms

2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt;  Sulfo-LC-SPDP; 

Origin of Product

United States

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